![molecular formula C16H13NO3 B1684327 PD98059 CAS No. 167869-21-8](/img/structure/B1684327.png)
PD98059
Vue d'ensemble
Description
PD-98059 est un composé organique synthétique connu pour son rôle d'inhibiteur hautement sélectif de la kinase de la kinase de la protéine kinase activée par les mitogènes (MEK). Il est largement utilisé dans la recherche scientifique pour étudier la voie de signalisation MEK/kinase régulée par les signaux extracellulaires (ERK), qui est cruciale pour la croissance, la différenciation et la survie cellulaires .
Applications De Recherche Scientifique
Cancer Research
Mechanisms of Action
PD98059 inhibits the activation of MEK1 and MEK2, which are crucial components of the MAPK signaling pathway. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.
Case Studies
- Breast Cancer : In studies involving MCF-7 and MDA-MB-231 breast cancer cells, this compound was shown to suppress cell growth in a dose-dependent manner. Treatment with concentrations ranging from 1 µM to 20 µM resulted in significant inhibition of cell proliferation, with a growth inhibition ratio increasing from 4.7% at 1 µM to 33.1% at 50 µM .
- Endometrial Cancer : A study developed a novel formulation combining this compound with paclitaxel, enhancing its cytotoxicity against resistant endometrial cancer cell lines. This formulation aimed to improve drug biodistribution and pharmacokinetics, showing promising results in overcoming chemoresistance .
Neurological Disorders
Inflammation Modulation
this compound has been investigated for its potential effects on neuroinflammatory conditions such as multiple sclerosis.
Case Studies
- In experimental autoimmune encephalomyelitis (EAE) models, treatment with this compound significantly modulated inflammatory mediators, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6 in brain tissues. This suggests that this compound could be a therapeutic candidate for managing neuroinflammation .
Pain Management
Analgesic Effects
Research indicates that this compound may enhance the analgesic effects of opioids in neuropathic pain models.
Case Studies
- In a study where rats underwent chronic constriction injury, preemptive administration of this compound improved the efficacy of morphine and buprenorphine analgesia while inhibiting the upregulation of pro-nociceptive factors such as p38 MAPK and NF-kappaB .
Cardiovascular Research
Cardiomyopathy Studies
this compound has been utilized to investigate its effects on cardiac conditions, particularly those involving ERK signaling dysregulation.
Case Studies
- A study using New Zealand rabbits with induced cardiomyopathy explored long-term applications of this compound. The findings provided insights into the compound's potential to modulate ERK signaling over extended periods, establishing a foundation for further cardiovascular research .
Toxicology and Organ Protection
Systemic Toxicity Reduction
this compound has shown promise in attenuating systemic toxicity associated with various insults.
Case Studies
- In models of zymosan-induced non-septic shock, administration of this compound significantly reduced organ injury and systemic inflammation markers, demonstrating its protective effects against acute inflammatory responses .
Data Summary Table
Mécanisme D'action
Target of Action
PD98059, also known as 2-(2-amino-3-methoxyphenyl)-4H-chromen-4-one, primarily targets the MAPK (Erk) kinases MEK1 and MEK2 . These kinases are dual-specificity protein kinases that play a crucial role in a mitogen-activated protein kinase cascade controlling cell growth and differentiation .
Mode of Action
This compound is a highly selective in vitro inhibitor of MEK1 activation and the MAP kinase cascade . It binds to inactive forms of MEK1 and prevents activation by upstream activators, such as c-Raf . This compound inhibits MEK1 and MEK2 activation with IC50 values of 4 µM and 50 µM, respectively .
Biochemical Pathways
The compound affects the MEK/ERK pathway . This pathway is a protein kinase signaling pathway that plays a crucial role in multiple cellular processes including cell survival, proliferation, differentiation, cell development, apoptosis, metabolism, and migration . The MAPK pathway is crucial for the development and proliferation of many cancer cell types .
Pharmacokinetics
This compound is supplied as a lyophilized powder . For a 20 mM stock, it can be reconstituted in anhydrous DMSO . It is typically used as a pretreatment at 5 - 50 μM for one hour prior to treating with a stimulator . In vivo murine studies revealed that the pharmacokinetics and biodistribution profile of intravenous (IV) injected this compound was improved when delivered as this compound-loaded PGM NPs as opposed to soluble this compound .
Result of Action
This compound has been found to increase the cytotoxicity of paclitaxel (PTX) against human endometrial cancer cells (Hec50co) in a synergistic and dose-dependent manner . Additionally, while this compound arrested Hec50co cells at the G0/G1 phase, and PTX increased accumulation of cells at the G2/M phase, the combination treatment increased accumulation at both the G0/G1 and G2/M phases at low PTX concentrations .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds. For example, it has been found to exhibit synergistic anti-endometrial cancer activity with paclitaxel in vitro . Furthermore, its action can be enhanced when formulated into PAMAM-coated PLGA-PEG nanoparticles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
PD-98059 est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique généralement la réaction de l'acide 2-amino-3-méthoxybenzoïque avec la 4-hydroxycoumarine dans des conditions spécifiques pour former le produit désiré. La réaction est effectuée en présence d'un agent déshydratant et d'un catalyseur pour faciliter la formation du composé final .
Méthodes de production industrielle
Bien que les méthodes détaillées de production industrielle ne soient pas largement publiées, la synthèse de PD-98059 à l'échelle industrielle impliquerait probablement l'optimisation du processus de synthèse à l'échelle du laboratoire. Cela comprend l'augmentation de la réaction, la garantie de la pureté et la mise en œuvre de mesures de contrôle de la qualité pour produire le composé en grandes quantités .
Analyse Des Réactions Chimiques
Types de réactions
PD-98059 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels tels que les groupes amino et méthoxy. Ces réactions peuvent être utilisées pour modifier le composé à diverses fins de recherche .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant PD-98059 comprennent les agents déshydratants, les catalyseurs et les solvants comme le diméthylsulfoxyde (DMSO) et l'éthanol. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour assurer le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant PD-98059 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de dérivés avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier différents aspects de la voie MEK/ERK .
Applications de recherche scientifique
PD-98059 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Voici quelques-unes de ses principales applications :
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie MEK/ERK.
Mécanisme d'action
PD-98059 exerce ses effets en inhibant sélectivement l'activation de MEK1 et MEK2, qui sont des composants clés de la voie de signalisation MEK/ERK. Il se lie aux formes inactives de MEK1 et MEK2, empêchant leur activation par les kinases en amont telles que c-Raf. Cette inhibition bloque la phosphorylation et l'activation d'ERK1 et ERK2, affectant finalement la croissance et la différenciation cellulaires .
Comparaison Avec Des Composés Similaires
PD-98059 est unique en raison de sa haute sélectivité pour MEK1 et MEK2. Des composés similaires comprennent U0126, qui inhibe également MEK1 et MEK2, mais avec des propriétés de liaison et une puissance différentes. Un autre composé similaire est SL327, qui est utilisé pour étudier la même voie de signalisation, mais qui a des propriétés pharmacocinétiques distinctes .
Liste des composés similaires
- U0126
- SL327
- Trametinib
- Selumetinib
PD-98059 se distingue par sa liaison spécifique aux formes inactives de MEK1 et MEK2, ce qui en fait un outil précieux dans la recherche axée sur la voie MEK/ERK .
Activité Biologique
PD98059 is a selective inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK), primarily targeting the MEK1/2 pathways. Its significance in biological research stems from its ability to modulate various cellular processes, including differentiation, proliferation, and apoptosis. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant studies and data.
This compound inhibits the activation of MEK by blocking its phosphorylation by Raf-1, which subsequently prevents the activation of extracellular signal-regulated kinases (ERKs). This inhibition has been shown to affect multiple signaling pathways involved in cell proliferation and differentiation.
Key Biological Activities
-
Cell Differentiation :
- A study demonstrated that this compound enhances differentiation in C2 myoblasts, leading to increased creatine kinase (CK) activity and myotube formation. Specifically, CK activity increased 7.5-fold in this compound-treated cells compared to 4.5-fold in untreated controls and 4-fold with IGF-I treatment. Additionally, this compound treatment resulted in significant upregulation of myogenic-specific transcription factors such as MyoD and myogenin .
-
Pain Modulation :
- This compound has been investigated for its analgesic properties in neuropathic pain models. In a study involving chronic constriction injury (CCI) in rats, this compound was found to reduce pain and enhance the effectiveness of opioids like morphine and buprenorphine. It inhibited the upregulation of pro-inflammatory cytokines (IL-1β, IL-6) while enhancing anti-nociceptive factors (IL-10) .
-
Cancer Cell Dynamics :
- Research indicates that this compound can promote cell migration in breast cancer cells (MCF-7 and MDA-MB-231) by facilitating β-catenin nuclear translocation. This effect underscores the dual role of this compound as both an inhibitor and a promoter of certain cellular behaviors depending on the context .
Data Table: Summary of Biological Activities
Case Studies
- Skeletal Muscle Differentiation :
- Neuropathic Pain Management :
- Cancer Research :
Propriétés
IUPAC Name |
2-(2-amino-3-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-14-8-4-6-11(16(14)17)15-9-12(18)10-5-2-3-7-13(10)20-15/h2-9H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWCYNPOPKQOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168416 | |
Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167869-21-8 | |
Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167869-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD 98059 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167869218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD-98059 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-amino-3-methoxy-phenyl)chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PD-98059 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE1IO5E3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PD98059?
A1: this compound selectively inhibits mitogen-activated protein kinase kinase 1 (MEK1), also known as MAPK/ERK kinase 1 (MEK1). [, , , , ]
Q2: How does this compound interact with MEK1?
A2: this compound acts as a non-competitive inhibitor of MEK1. It binds to a non-active site pocket of MEK1, preventing its activation and subsequent phosphorylation of extracellular signal-regulated kinases (ERK1/2). [, ]
Q3: What are the downstream consequences of inhibiting MEK1 with this compound?
A3: Inhibiting MEK1 with this compound disrupts the Ras-Raf-MEK-ERK signaling pathway, which plays a crucial role in various cellular processes such as proliferation, differentiation, survival, and apoptosis. [, , ]
Q4: Can you provide specific examples of how this compound affects cellular processes by inhibiting the MEK/ERK pathway?
A4: Certainly. Studies have shown that this compound can:
- Inhibit Proliferation: this compound suppresses the proliferation of various cell types, including EJ cells [], murine lymphocytes [], ovarian cancer cells [], pancreatic stellate cells [], acute lymphocytic leukemia cells [], colorectal cancer cells [, , ], hippocampal neurons after oxygen-glucose deprivation [], and bone marrow stromal cells [].
- Induce Apoptosis: this compound promotes apoptosis in esophageal squamous cell carcinoma cells [], and enhances the apoptotic effects of 5-fluorouracil in gastric cancer cells [].
- Reduce Trypsinogen Activation: this compound inhibits trypsinogen activation in pancreatic acinar cells, which contributes to its protective effect against acute pancreatitis. []
- Affect Cell Cycle Progression: this compound can induce cell cycle arrest, particularly in the G0/G1 and S/G2/M phases, depending on the cell type and experimental conditions. [, , ]
- Modulate Cellular Responses: this compound can influence cellular responses to various stimuli, including cytokines [, , ], growth factors [, , , , , ], and chemical stressors [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.